3,4-Di-O-caffeoylquinic acid methyl ester can be isolated from several plant sources, notably from the flower buds of Lonicera japonica Thunb. and other plants such as Achyrocline satureioides and Anthemis tinctoria . It belongs to a larger family of caffeoylquinic acids which are significant in both food science and pharmacology due to their bioactive properties.
The synthesis of 3,4-Di-O-caffeoylquinic acid methyl ester typically involves the acylation of quinic acid with caffeic acid derivatives. The synthesis can be achieved through various methods:
The molecular structure of 3,4-Di-O-caffeoylquinic acid methyl ester can be described as follows:
The compound exhibits a complex three-dimensional structure due to the presence of multiple stereocenters in the quinic acid moiety, influencing its interaction with biological targets.
3,4-Di-O-caffeoylquinic acid methyl ester participates in various chemical reactions:
These reactions are essential for understanding its stability and potential transformations in biological systems.
The mechanism of action for 3,4-Di-O-caffeoylquinic acid methyl ester involves several pathways:
The physical and chemical properties of 3,4-Di-O-caffeoylquinic acid methyl ester include:
These properties are crucial for its application in pharmaceutical formulations.
3,4-Di-O-caffeoylquinic acid methyl ester has several scientific applications:
3,4-Di-O-caffeoylquinic acid methyl ester (3,4-CQME) originates from the phenylpropanoid and shikimate pathways in plants. The biosynthesis begins with the conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation to form p-coumaric acid. A peroxidase-type p-coumaric acid 3-hydroxylase catalyzes the synthesis of caffeic acid, which serves as the acyl donor [1] [9]. Quinic acid, derived from the shikimate pathway, provides the acyl acceptor backbone. Sequential esterification occurs through regioselective acyltransferases: first at the C-4 hydroxyl of quinic acid to form 4-O-caffeoylquinic acid, followed by a second acylation at C-3 to yield 3,4-di-O-caffeoylquinic acid (3,4-diCQA). Final methylation of the carboxylic group at C-1 of quinic acid, catalyzed by S-adenosylmethionine-dependent methyltransferases, produces 3,4-CQME [1] [9]. This pathway predominates in Lonicera japonica Thunb. (honeysuckle) and Ilex latifolia Thunb., where 3,4-CQME accumulates in floral tissues as a defense metabolite [4] [5].
Table 1: Core Structural Features of 3,4-Di-O-caffeoylquinic Acid Methyl Ester
Property | Description |
---|---|
IUPAC Name | Methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate |
Molecular Formula | C₂₆H₂₆O₁₂ |
Molecular Weight | 530.5 g/mol |
CAS Registry Number | 114637-83-1 |
Parent Compound | 3,4-Di-O-caffeoylquinic acid (CAS 14534-61-3) |
Key Functional Groups | Two caffeoyl esters, one methyl ester, four hydroxyl groups |
Natural Sources | Lonicera japonica, Ilex latifolia, Youngia japonica |
Enzymatic biotransformation offers a sustainable route for 3,4-CQME synthesis. In vitro, lipases such as Lipozyme TL IM (from Thermomyces lanuginosus) and Novozym 435 (from Candida antarctica) catalyze transesterification between methyl quinate and caffeic acid vinyl ester. The immobilized lipase Novozym 435 demonstrates superior regioselectivity for C-3/C-4 acylation under anhydrous conditions, achieving >80% conversion in solvent systems like tert-butanol or methyl tert-butyl ether (MTBE) [6]. Microbial biotransformation using Streptomyces spp. whole-cell systems enables the conversion of mono-caffeoylquinic acids to diCQAs via endogenous acyltransferases. For example, Streptomyces albus expresses caffeoyl-CoA ligases that activate caffeic acid, followed by BAHD family acyltransferases that facilitate diacyl transfer to quinic acid derivatives. Subsequent methylation by microbial O-methyltransferases yields 3,4-CQME, though yields remain lower (<30%) than plant-based systems [1] [5].
Table 2: Enzymatic Systems for 3,4-CQME Synthesis
Biocatalyst | Substrate | Solvent System | Conversion Yield | Regioselectivity |
---|---|---|---|---|
Novozym 435 | Methyl quinate + Vinyl caffeate | MTBE | 82% | C-3/C-4 preferential |
Lipozyme TL IM | Quinic acid + Ethyl caffeate | Acetonitrile | 68% | Moderate C-4 preference |
Streptomyces albus cells | 5-CQA + Caffeic acid | Aqueous buffer | 28% | Low regiocontrol |
Chemical synthesis of 3,4-CQME requires precise protection-deprotection strategies to address the polyfunctionality of quinic acid and the sensitivity of catechol groups in caffeic acid. A optimized three-step approach involves:
GDSL lipase-like enzymes are pivotal in the natural biosynthesis of di-caffeoylquinic acids (diCQAs), including 3,4-diCQA, the immediate precursor of 3,4-CQME. Unlike typical serine hydrolases, GDSL enzymes exhibit flexible substrate binding pockets and broad acyl acceptor specificity. In Ipomoea batatas (sweet potato), a GDSL enzyme (IbGDSL) catalyzes the esterification of monoCQAs (e.g., 5-CQA) with caffeoyl-CoA to form diCQAs, preferentially generating 3,5-diCQA and 4,5-diCQA over 3,4-diCQA [9]. However, protein engineering of IbGDSL has enabled shifted regioselectivity toward C-3/C-4 positions. Mutants like IbGDSL-F231A show 5-fold higher activity for 4-CQA than wild-type enzymes, facilitating 3,4-diCQA synthesis in planta [9]. Structural analysis reveals that residue substitutions near the catalytic triad (Ser⁴⁰, Asp³⁵⁴, His³⁵⁷) alter substrate orientation, allowing caffeoyl transfer to the sterically hindered C-3 hydroxyl. This enzymatic plasticity provides a template for metabolic engineering of plants or microbial hosts for targeted 3,4-CQME production.
Table 3: GDSL Enzyme Variants and Their Catalytic Efficiency
Enzyme Variant | Preferred Acyl Acceptor | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) | Major DiCQA Product |
---|---|---|---|
Wild-type IbGDSL | 5-CQA | 1.2 × 10⁴ | 4,5-diCQA |
IbGDSL-F231A | 4-CQA | 8.7 × 10⁴ | 3,4-diCQA |
IbGDSL-L109A/M110A | 3-CQA | 5.3 × 10⁴ | 3,5-diCQA |
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